ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate -

ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate

Catalog Number: EVT-4420102
CAS Number:
Molecular Formula: C21H24N4O4S3
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

    Compound Description: This compound serves as a crucial precursor in the synthesis of various 1,2,4-triazole derivatives, including the target compound ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate. It's synthesized through a multi-step process involving the formation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide from isonicotinic acid hydrazide and phenylisothiocyanate. []

    Relevance: This compound highlights the significance of the 1,2,4-triazole-3-thiol moiety present in the target compound. Its role as a precursor in various syntheses emphasizes the versatility of this core structure in medicinal chemistry. Both this compound and ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate belong to the class of 1,2,4-triazole-3-thiol derivatives, indicating potential shared chemical properties and reactivity.

Ethyl ((4-phenyl-5-pyridin-4-yl-4H-1,2,4- triazol-3-yl) thio)acetate

    Relevance: The presence of the ethyl acetate group linked to the triazole ring through a thioether linkage in both this compound and ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate emphasizes a common structural motif. This suggests potential similarities in their reactivity and potential for further derivatization.

5,5′-Methylenebis(4–phenyl-4H -1,2,4-triazole-3-thiol)

    Compound Description: This compound serves as a starting material for synthesizing a series of methylenebis-4H-1,2,4-triazole derivatives, which were investigated for their antimicrobial activities. []

    Relevance: Both this compound and the target compound, ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate, share the 4H-1,2,4-triazole-3-thiol core structure. This emphasizes the importance of this structural motif in designing compounds with potential biological activity. Additionally, the presence of thioether linkages in both compounds further highlights the similarities in their chemical nature.

2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15)

    Compound Description: This compound demonstrated potential neuroprotective properties by preventing 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia. It also exhibited a slight reduction in α-syn aggregation in vitro. []

    Relevance: The presence of the 4H-1,2,4-triazole core, the thioether linkage, and the acetate group in both this compound and ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate suggests they might share similar pharmacological profiles. Understanding the structure-activity relationship of these compounds could provide insights into designing novel therapeutics, potentially for neurodegenerative diseases.

2-(4-(furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (triazole 1.1)

    Compound Description: Classified as a G protein-biased kappa agonist, triazole 1.1 holds therapeutic potential for pain and itch management with potentially fewer side effects like anhedonia and psychosis. []

    Relevance: Triazole 1.1 and ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate share a core structure consisting of a 4H-1,2,4-triazole ring substituted at the 3-position with a thioether linkage. This structural similarity suggests potential overlap in their pharmacological profiles, particularly concerning G protein-biased kappa agonism. Studying both compounds could elucidate structure-activity relationships relevant for developing novel analgesics.

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

    Compound Description: Identified as a potential FGFR-1 binder through pharmacophore-based virtual screening, Hit-1 exhibits promising potential for treating cholangiocarcinoma. Its LibDock score, indicative of binding affinity, surpasses that of the FDA-approved drug Infigratinib. []

    Relevance: Both Hit-1 and ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate share a central 4H-1,2,4-triazole ring system. This structural commonality, combined with the presence of thioether and acetamide functionalities in both molecules, suggests they might belong to a similar chemical class and potentially exhibit comparable biological activities.

Properties

Product Name

ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate

IUPAC Name

ethyl 5-methyl-2-[[2-[[4-(oxolan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate

Molecular Formula

C21H24N4O4S3

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C21H24N4O4S3/c1-3-28-20(27)15-10-13(2)32-19(15)22-17(26)12-31-21-24-23-18(16-7-5-9-30-16)25(21)11-14-6-4-8-29-14/h5,7,9-10,14H,3-4,6,8,11-12H2,1-2H3,(H,22,26)

InChI Key

NLLDVLHPFAQCCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)CSC2=NN=C(N2CC3CCCO3)C4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.